Tellurium(IV) isopropoxide
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Overview
Description
Tellurium(IV) isopropoxide is an organometallic compound with the chemical formula Te[OCH(CH₃)₂]₄. It is a clear yellow liquid that is primarily used in various industrial and research applications. The compound is known for its unique properties, including its ability to act as a precursor in the synthesis of other tellurium-based compounds .
Preparation Methods
The synthesis of Tellurium(IV) isopropoxide typically involves the reaction of tellurium tetrachloride (TeCl₄) with isopropanol (C₃H₈O) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tellurium tetrachloride in anhydrous isopropanol.
- Heating the mixture to reflux for several hours.
- Removal of the solvent under reduced pressure to obtain the desired product .
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Chemical Reactions Analysis
Tellurium(IV) isopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide (TeO₂) under specific conditions.
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups or ligands in the presence of suitable reagents.
Common reagents used in these reactions include hydrogen gas for reduction and various alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tellurium(IV) isopropoxide has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tellurium-based compounds and materials.
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: The compound’s potential use in drug development and as a diagnostic agent is being explored.
Industry: It is used in the production of thin films, semiconductors, and other advanced materials
Mechanism of Action
The mechanism by which Tellurium(IV) isopropoxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
Reactive Oxygen Species (ROS) Generation: It may generate ROS, leading to oxidative stress and cellular damage
Comparison with Similar Compounds
Tellurium(IV) isopropoxide can be compared with other similar compounds, such as:
Tellurium Ethoxide: Similar in structure but with ethoxy groups instead of isopropoxy groups.
Tetraphenylantimony(V) Methoxide: Another organometallic compound with different metal and ligand structures
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of advanced materials and its potential biological activities.
Biological Activity
Tellurium(IV) isopropoxide (Te(OiPr)₄) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is primarily used as a precursor in the synthesis of various tellurium compounds and materials. Its biological activity is an area of ongoing research, particularly regarding its interactions with biomolecules and potential applications in medicine.
Mechanisms of Biological Activity
The biological activity of tellurium compounds, including this compound, can be attributed to several mechanisms:
- Enzyme Inhibition : Tellurium(IV) compounds are known to inhibit specific enzymes involved in metabolic processes. For instance, they can inhibit cysteine proteases such as papain and cathepsin B, which are crucial for various physiological functions .
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress by generating ROS, leading to cellular damage . This mechanism is significant in understanding the toxicological aspects of tellurium compounds.
- Interaction with Thiol Groups : Tellurium(IV) compounds exhibit a strong affinity for thiol groups in proteins, which can disrupt normal enzymatic functions and lead to cell death . This interaction is particularly noted in cysteine proteases, where tellurium(IV) compounds can effectively inactivate these enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Inhibition of Cysteine Proteases : Research has shown that organotelluranes, including derivatives of tellurium(IV), can inhibit cysteine proteases significantly more than their tellurium(VI) counterparts. The inhibition potency varies based on the organic moieties attached to the tellurium atom .
- Microbial Reduction Studies : A study demonstrated that anaerobic microbial cultures could reduce tellurate (Te(VI)) and tellurite (Te(IV)) to produce elemental tellurium nanoparticles. The reduction rate for Te(IV) was found to be seven times faster than that for Te(VI), indicating distinct biological interactions .
- Toxicity in Prokaryotes and Eukaryotes : Tellurium compounds have been shown to exert toxicity through interactions with cellular components, leading to oxidative stress and disruption of antioxidant defenses. The interaction between tellurium and selenium also modifies enzyme activities involved in detoxification processes .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-[tri(propan-2-yloxy)-λ4-tellanyl]oxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJBAYXHEGHMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Te |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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